Fenazox (Amfenac Sodium) mechanism of action
Fenazox (Amfenac Sodium) mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Fenazox (Amfenac Sodium)
Executive Summary
Amfenac sodium, commercially known as Fenazox in its oral formulation, is a potent non-steroidal anti-inflammatory drug (NSAID).[1][2] In ophthalmic applications, it is the active metabolite of the prodrug nepafenac.[2][3][4] This guide provides a detailed examination of amfenac's core mechanism of action, focusing on its interaction with the cyclooxygenase (COX) enzymes. It delineates the biochemical pathways influenced by amfenac, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to characterize its function. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of amfenac's molecular pharmacology.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for amfenac is the inhibition of prostaglandin H synthase, more commonly known as the cyclooxygenase (COX) enzyme.[3] As an NSAID, amfenac targets both major isoforms of this enzyme: COX-1 and COX-2.[5] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), an unstable intermediate that serves as the precursor for a variety of pro-inflammatory prostaglandins and thromboxanes.[6][7][8] By blocking this essential step, amfenac effectively reduces the synthesis of these mediators, which are key drivers of inflammation, pain, and fever.[5]
The Arachidonic Acid Cascade and Prostaglandin Synthesis
Inflammatory stimuli trigger the release of arachidonic acid from cell membrane phospholipids. The COX enzymes then catalyze the first committed step in the prostaglandin synthesis pathway.
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COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as maintaining gastric mucosal integrity and platelet aggregation.[8]
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COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, cytokines, and growth factors.[8] Its activity leads to the production of prostaglandins that mediate inflammation and pain.
Amfenac's therapeutic anti-inflammatory and analgesic effects are primarily derived from its inhibition of COX-2, while some of its potential side effects can be attributed to the concurrent inhibition of COX-1.[5]
Signaling Pathway Diagram
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of Amfenac Sodium.
Quantitative Data: COX Inhibitory Activity
The potency of amfenac against COX-1 and COX-2 has been quantified through in vitro assays, which measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). Studies have reported varying IC50 values, which may be attributable to differences in experimental conditions and the source of the enzymes (e.g., human-derived, ovine). Amfenac is consistently shown to be a potent inhibitor of both isoforms.[9]
| Enzyme | IC50 Value (nM) | Source |
| COX-1 | 250 | |
| COX-2 | 150 | [5] |
| Human COX-1 | 15.3 | [9][10] |
| Human COX-2 | 20.4 | [11][9][10] |
Note: Lower IC50 values indicate greater inhibitory potency. One study concluded that amfenac was the most potent COX-2 inhibitor when compared to ketorolac and bromfenac.[12]
Pharmacokinetics in Ophthalmic Formulations
In ophthalmology, amfenac is delivered as the prodrug nepafenac to enhance corneal penetration.[3][4][13] Following topical administration, nepafenac rapidly permeates the cornea and is converted by intraocular hydrolases into its active form, amfenac.[2][3][4] This bioactivation within the target ocular tissues is a key feature of its design.[13][14]
Pharmacokinetic studies in rabbits have shown that after topical application, amfenac concentrations in the aqueous humor and retinochoroidal tissues can be maintained at levels higher than the IC50 for COX-2, suggesting sustained enzymatic inhibition.[11][10][15]
| Parameter | Value | Tissue | Source |
| Plasma Cmax (Nepafenac) | 0.310 ± 0.104 ng/mL | Plasma | [3] |
| Plasma Cmax (Amfenac) | 0.422 ± 0.121 ng/mL | Plasma | [3] |
| Plasma Tmax (Nepafenac) | ~0.21 hours | Plasma | [2] |
| Plasma Tmax (Amfenac) | ~0.48 hours | Plasma | [2] |
| Plasma Half-life (Amfenac) | ~6.26 hours | Plasma | [16] |
Experimental Protocols
The characterization of amfenac's mechanism of action relies on established in vitro and in vivo experimental models.
In Vitro COX Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on isolated COX enzymes.
Objective: To determine the IC50 values of Amfenac Sodium for human recombinant COX-1 and COX-2.
Methodology:
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Enzyme Preparation: Human recombinant COX-1 or COX-2 enzymes are utilized.
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Incubation: The assay is typically performed in a multi-well plate format. Varying concentrations of amfenac are pre-incubated with either COX-1 or COX-2 for a defined period (e.g., 30 minutes at 37°C) to allow for drug-enzyme interaction.
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Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, arachidonic acid.
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Reaction Termination: After a set incubation time (e.g., 15 minutes), the reaction is stopped.
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Quantification: The amount of Prostaglandin E2 (PGE2) produced is measured. This is commonly done using a competitive enzyme immunoassay (EIA) or ELISA kit.[17]
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Data Analysis: The percentage of inhibition at each amfenac concentration is calculated relative to a vehicle control (no drug). The IC50 value is determined by plotting the percent inhibition against the log of the amfenac concentration and fitting the data to a dose-response curve.
In Vivo Ocular Inflammation Model (Rabbit)
This model assesses the anti-inflammatory efficacy of a topically applied drug in a living system.
Objective: To evaluate the ability of topically administered Nepafenac (prodrug of Amfenac) to inhibit inflammation in the eye.
Methodology:
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Animal Model: New Zealand White rabbits are commonly used for this model.
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Induction of Inflammation: Systemic inflammation is induced, often via an intravenous injection of lipopolysaccharide (LPS).[17] This leads to a breakdown of the blood-aqueous barrier and an increase in inflammatory mediators in the eye.
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Drug Administration: Animals are divided into groups. One eye of each study animal is treated with a topical ophthalmic solution of the NSAID (e.g., 0.1% nepafenac), while the contralateral eye receives a vehicle control.[17] Dosing typically occurs before the inflammatory challenge.
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Sample Collection: At a predetermined time after LPS injection, aqueous humor samples are collected from the anterior chamber via paracentesis.
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Outcome Measures:
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Vascular Permeability: Fluorescein isothiocyanate (FITC)-dextran is injected intravenously. The amount of leakage into the anterior chamber is measured by fluorophotometry, providing an index of blood-aqueous barrier disruption.[17]
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Prostaglandin Levels: The concentration of PGE2 in the collected aqueous humor is quantified using ELISA to directly measure the inhibition of the COX pathway in vivo.[17]
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Data Analysis: The outcome measures from the drug-treated eyes are compared to those from the vehicle-treated eyes to determine the statistical significance of the anti-inflammatory effect.
References
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- 5. selleckchem.com [selleckchem.com]
- 6. Prostaglandin and thromboxane biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and efficacy of topically applied nonsteroidal anti-inflammatory drugs in retinochoroidal tissues in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Comparison of the efficacy and patients’ tolerability of Nepafenac and Ketorolac in the treatment of ocular inflammation following cataract surgery: A meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]
- 15. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits | PLOS One [journals.plos.org]
- 16. novartis.com [novartis.com]
- 17. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
